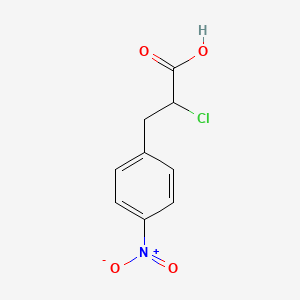

2-Chloro-3-(4-nitrophenyl)propanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

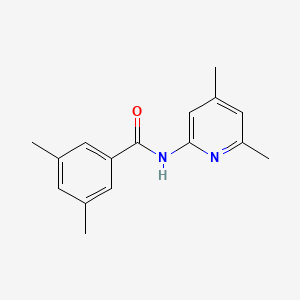

2-Chloro-3-(4-nitrophenyl)propanoic acid is a chemical compound with the molecular formula C9H8ClNO4 and a molecular weight of 229.62 . It is used for research purposes .

Synthesis Analysis

The synthesis of this compound and its derivatives has been reported in several studies . For instance, a series of novel 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-thiazolidinones (Ciminalum–thiazolidinone hybrid molecules) have been synthesized . The 1 H-NMR spectra of the synthesized compounds are characterized by the signals of the Cyminalum residue in the form of two singlets at 7.55–8.01 and 7.88–8.07 ppm for the CH=CCl-CH= group as well as two doublets of the p -nitrophenyl substituent at 8.00 and 8.30 ppm .Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringC1=CC(=CC=C1CC(C(=O)O)Cl)N+[O-] . This indicates that the compound contains a benzene ring (C1=CC=C1) attached to a propionic acid group (CC(C(=O)O)Cl) with a nitro group (N+[O-]) . Physical And Chemical Properties Analysis

This compound is a powder with a melting point of 112-115°C . The reactivity descriptors such as the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), dipole moment (µ), and the energy gap (ΔE gap), etc. were evaluated in a study .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

A series of novel 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-thiazolidinones (Ciminalum–thiazolidinone hybrid molecules) have been synthesized . These molecules have shown significant anticancer activity towards the NCI60 cell lines panel, gastric cancer (AGS), human colon cancer (DLD-1), and breast cancer (MCF-7 and MDA-MB-231) cell lines . The compound 3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid (2h) showed the highest level of antimitotic activity .

Antiproliferative Potential

The compound Les-3331, a novel 4-thiazolidinone derivative, has been synthesized and its molecular mechanism of action in MCF-7 and MDA-MB-231 breast cancer cells has been investigated . Les-3331 possesses high cytotoxic and antiproliferative activity in these breast cancer cells .

Apoptosis Induction

The molecular mechanism of action of Les-3331 is associated with apoptosis induction . This process involves the programmed death of cells, which is a crucial mechanism in cancer treatment.

Mitochondrial Membrane Potential Decrease

Les-3331 has been found to decrease the mitochondrial membrane potential . This is significant as changes in the mitochondrial membrane potential are often associated with the initiation of apoptosis.

Caspase Activation

The compound Les-3331 has been found to increase the concentrations of caspase-9 and caspase-8 . Caspases are a family of protease enzymes playing essential roles in programmed cell death (including apoptosis), necrosis, and inflammation.

Design of Potential Anticancer Agents

The synthesis of hybrid molecules containing a thiazolidinone and a (2Z)-2-chloro-3-(4-nitrophenyl)prop-2-ene structural fragments is an effective approach for the design of potential anticancer agents .

Safety and Hazards

The safety data sheet for 2-Chloro-3-(4-nitrophenyl)propanoic acid indicates that it causes skin irritation and serious eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised .

Eigenschaften

IUPAC Name |

2-chloro-3-(4-nitrophenyl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO4/c10-8(9(12)13)5-6-1-3-7(4-2-6)11(14)15/h1-4,8H,5H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WORDELZJERSFDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[5-(Trifluoromethyl)oxolan-2-yl]methyl]prop-2-enamide](/img/structure/B2652172.png)

![N-(3,4-dimethoxyphenyl)-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2652173.png)

![5-((4-bromophenyl)sulfonyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2652176.png)

![4-fluoro-N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzamide](/img/structure/B2652179.png)

![2-Cyano-N-propan-2-yl-N-[3-(trifluoromethyl)phenyl]pyridine-4-carboxamide](/img/structure/B2652183.png)

![N-cyclopropyl-4-{[1-(2-furoyl)piperidin-4-yl]methoxy}benzamide](/img/structure/B2652186.png)

![Ethyl 3-[(2-hydroxy-3-methoxybenzyl)amino]benzoate](/img/structure/B2652194.png)